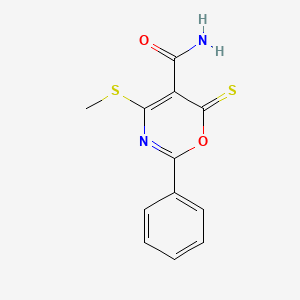
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones . Another approach involves the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones: Similar in structure but with different functional groups.
Uniqueness
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioxo and a methylthio group, along with the phenyl and carboxamide groups, makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
80532-87-2 |
|---|---|
Formule moléculaire |
C12H10N2O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O2S2/c1-18-11-8(9(13)15)12(17)16-10(14-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,15) |
Clé InChI |
MHWHBZBTWAUSSP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


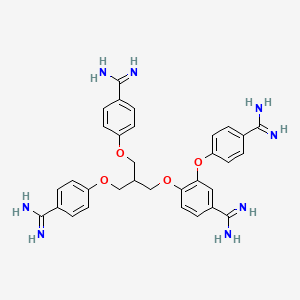
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
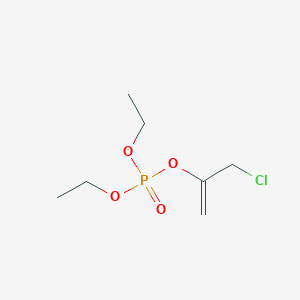

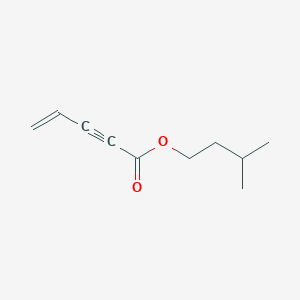
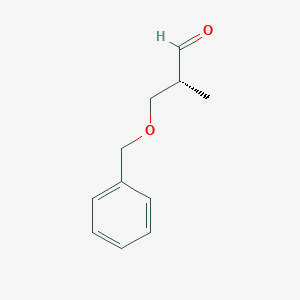

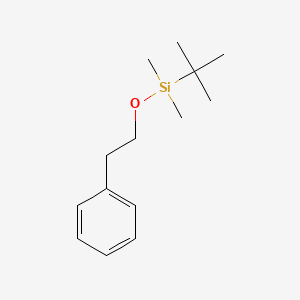
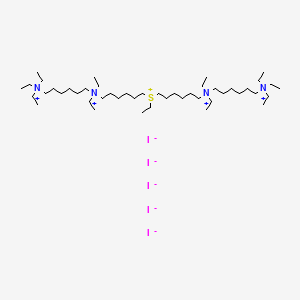

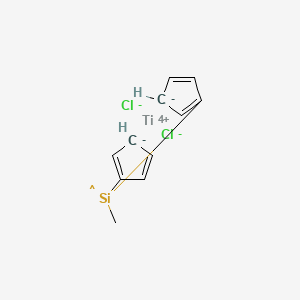
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

